Technical Guide: Synthesis and Characterization of N-hydroxy-7-oxo-7-phenylheptanamide
Technical Guide: Synthesis and Characterization of N-hydroxy-7-oxo-7-phenylheptanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-7-oxo-7-phenylheptanamide is a hydroxamic acid derivative with significant potential as a histone deacetylase (HDAC) inhibitor. Its molecular structure, featuring a zinc-binding hydroxamate group, a hydrophobic linker, and a phenylketo capping group, aligns with the pharmacophore model for HDAC inhibition. This guide provides a comprehensive overview of a proposed synthetic route for N-hydroxy-7-oxo-7-phenylheptanamide, detailed protocols for its characterization, and an exploration of its likely mechanism of action within cellular signaling pathways. Due to the absence of specific literature for this compound, the synthetic protocols and characterization data presented are based on established chemical principles and data from analogous structures.
Proposed Synthesis
A plausible two-step synthesis for N-hydroxy-7-oxo-7-phenylheptanamide is proposed, commencing with the synthesis of the carboxylic acid precursor, 7-oxo-7-phenylheptanoic acid, followed by its conversion to the target N-hydroxy amide.
Step 1: Synthesis of 7-oxo-7-phenylheptanoic Acid
The precursor, 7-oxo-7-phenylheptanoic acid, can be synthesized via the Friedel-Crafts acylation of benzene with suberic anhydride, followed by a Clemmensen or Wolff-Kishner reduction and subsequent oxidation. A more direct approach, if starting materials are available, involves the reaction of a suitable organometallic reagent with a protected dicarboxylic acid derivative. One such method involves the reaction of phenylmagnesium bromide with the mono-ester mono-acyl chloride of adipic acid.[1]
Experimental Protocol: Synthesis of 7-oxo-7-phenylheptanoic Acid
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Preparation of Adipoyl Chloride Monoethyl Ester: To a solution of monoethyl adipate (1 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude adipoyl chloride monoethyl ester.
-
Friedel-Crafts Acylation: Dissolve the crude adipoyl chloride monoethyl ester in anhydrous DCM and cool to 0 °C.
-
Add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise, followed by the dropwise addition of benzene (2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
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Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 7-oxo-7-phenylheptanoate.[2]
-
Hydrolysis: Dissolve the crude ethyl 7-oxo-7-phenylheptanoate in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and acidify with 1 M hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 7-oxo-7-phenylheptanoic acid.[1]
Step 2: Synthesis of N-hydroxy-7-oxo-7-phenylheptanamide
The conversion of the carboxylic acid to the N-hydroxy amide can be achieved by activating the carboxylic acid and subsequently reacting it with hydroxylamine.[3][4] Common activating agents include carbodiimides (e.g., EDC) or the formation of an acyl chloride.
Experimental Protocol: Synthesis of N-hydroxy-7-oxo-7-phenylheptanamide
-
Activation of Carboxylic Acid: Dissolve 7-oxo-7-phenylheptanoic acid (1 eq) in anhydrous DCM.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) in a mixture of DCM and methanol.
-
Add the hydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of N-hydroxy-7-oxo-7-phenylheptanamide.
Characterization
The structure and purity of the synthesized N-hydroxy-7-oxo-7-phenylheptanamide would be confirmed using various spectroscopic techniques. The following tables summarize the predicted quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to obtain the final spectra.
Table 1: Predicted ¹H NMR Data for N-hydroxy-7-oxo-7-phenylheptanamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s (broad) | 1H | N-OH |
| ~8.7 | s (broad) | 1H | N-H |
| 7.9-8.0 | m | 2H | Aromatic H (ortho to C=O) |
| 7.5-7.7 | m | 3H | Aromatic H (meta and para to C=O) |
| ~2.9 | t | 2H | -CH₂-C(=O)Ph |
| ~1.9 | t | 2H | -CH₂ -C(=O)NHOH |
| 1.5-1.7 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |
| 1.2-1.4 | m | 2H | -CH₂-CH₂ -CH₂-C(=O)Ph |
Table 2: Predicted ¹³C NMR Data for N-hydroxy-7-oxo-7-phenylheptanamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~199 | C =O (ketone) |
| ~168 | C =O (hydroxamic acid) |
| ~136 | Aromatic C (quaternary) |
| ~133 | Aromatic C (para) |
| ~128 | Aromatic C (meta) |
| ~128 | Aromatic C (ortho) |
| ~38 | -C H₂-C(=O)Ph |
| ~32 | -C H₂-C(=O)NHOH |
| ~28 | -CH₂-C H₂- |
| ~25 | -CH₂-C H₂- |
| ~23 | -CH₂-C H₂- |
Infrared (IR) Spectroscopy
Experimental Protocol: IR Spectroscopy
-
Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Table 3: Predicted IR Absorption Bands for N-hydroxy-7-oxo-7-phenylheptanamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3300 | Broad, Medium | O-H stretch (hydroxamic acid) |
| 3100-3200 | Broad, Medium | N-H stretch (hydroxamic acid) |
| ~3060 | Weak | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| 1630-1650 | Strong | C=O stretch (hydroxamic acid, Amide I) |
| 1580-1600 | Medium | C=C stretch (aromatic) |
| 1520-1550 | Medium | N-H bend (hydroxamic acid, Amide II) |
Note: The N-H stretching and bending peaks are characteristic of hydroxamic acids. The two distinct C=O stretches for the ketone and the hydroxamic acid are key features.[5][6][7][8][9][10]
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another soft ionization technique.
-
Acquire the mass spectrum in positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass.
Table 4: Predicted Mass Spectrometry Data for N-hydroxy-7-oxo-7-phenylheptanamide
| Ion | Predicted m/z |
| [M+H]⁺ | 250.1438 |
| [M+Na]⁺ | 272.1257 |
| [M-H]⁻ | 248.1292 |
Molecular Formula: C₁₄H₁₉NO₃, Exact Mass: 249.1365
Biological Context and Signaling Pathways
N-hydroxy-7-oxo-7-phenylheptanamide belongs to the class of hydroxamic acid-based histone deacetylase inhibitors (HDACis).[11][12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[13][14] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[11] HDAC inhibitors work to reverse this effect.
Mechanism of Action: HDAC Inhibition
The proposed mechanism of action for N-hydroxy-7-oxo-7-phenylheptanamide as an HDAC inhibitor involves three key interactions within the enzyme's active site:[12][15]
-
Zinc Chelation: The hydroxamic acid moiety (-CONHOH) acts as a potent zinc-binding group, chelating the Zn²⁺ ion in the catalytic site of the HDAC enzyme. This interaction is crucial for inhibiting the enzyme's deacetylase activity.[15]
-
Hydrophobic Linker Interaction: The heptanamide chain serves as a linker that fits into the hydrophobic channel of the active site.
-
Capping Group Interaction: The 7-oxo-7-phenyl group acts as a "cap" that interacts with residues at the rim of the active site, contributing to the inhibitor's affinity and potentially its selectivity for different HDAC isoforms.
By inhibiting HDACs, N-hydroxy-7-oxo-7-phenylheptanamide would lead to the accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure (euchromatin), allowing for the transcription of previously silenced genes, including tumor suppressors. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[13]
Signaling Pathway Diagram: HDAC Inhibition
Caption: Mechanism of action of N-hydroxy-7-oxo-7-phenylheptanamide as an HDAC inhibitor.
Conclusion
This technical guide outlines a proposed synthetic pathway and predicted characterization data for N-hydroxy-7-oxo-7-phenylheptanamide. Based on its structural features, this compound is a promising candidate for investigation as a histone deacetylase inhibitor. The provided experimental protocols offer a foundation for its synthesis and analysis, while the discussion of its potential biological activity highlights its relevance in the context of cancer research and drug development. Further experimental validation is necessary to confirm the proposed synthesis, characterize the compound definitively, and evaluate its biological efficacy.
References
- 1. nbinno.com [nbinno.com]
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- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infrared and Raman Spectroscopy Study of Alkyl Hydroxamic Acid and Alkyl Hydroxamate Isomers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. turkjps.org [turkjps.org]
- 12. mdpi.com [mdpi.com]
- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
